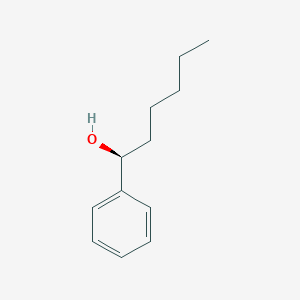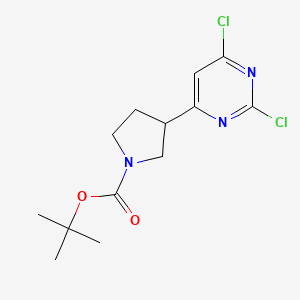
(S)-1-Phenyl-1-hexanol, ee 89%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Phenyl-1-hexanol, or (S)-1-hexanol, is a synthetic compound with an optical purity of 89%. It is a secondary alcohol, with a molecular formula of C6H14O, and is a clear, colorless liquid at room temperature. The compound has a variety of uses in scientific research and industrial applications.
Scientific Research Applications
(S)-1-hexanol has a variety of applications in scientific research. It is used as a reagent in the synthesis of chiral compounds, and is also used as an intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals. The compound is also used in the synthesis of chiral drugs, such as the anti-cancer drug lapatinib. Additionally, (S)-1-hexanol is used in the synthesis of chiral fragrances and flavors, and is also used in the synthesis of chiral catalysts.
Mechanism of Action
The mechanism of action of (S)-1-hexanol is not fully understood, but it is believed to act as a chiral auxiliary, promoting the formation of the desired product. The compound is believed to interact with aldehydes and ketones, forming a complex which then reacts with an organometallic reagent to form the desired product. Additionally, the compound is believed to act as a hydrogen bond donor, which is important for the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-hexanol are not fully understood, but it is believed that the compound has no adverse effects on humans or animals. The compound is not known to be toxic, and is not believed to be a carcinogen. Additionally, the compound is not believed to have any effect on the environment.
Advantages and Limitations for Lab Experiments
The use of (S)-1-hexanol in laboratory experiments has several advantages. The compound is cost-effective and easy to obtain, making it a convenient reagent for laboratory use. Additionally, the compound is stable and non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of (S)-1-hexanol in laboratory experiments. The compound is not soluble in water, making it difficult to use in aqueous solutions. Additionally, the compound is not very reactive, making it difficult to use in certain reactions.
Future Directions
There are several potential future directions for the use of (S)-1-hexanol in scientific research. The compound could be used in the synthesis of a wide range of pharmaceuticals and agrochemicals, as well as in the synthesis of chiral catalysts. Additionally, the compound could be used in the synthesis of chiral fragrances and flavors, as well as in the synthesis of chiral drugs. Finally, the compound could be used in the synthesis of chiral polymers, which could be used in a variety of applications.
Synthesis Methods
(S)-1-hexanol can be synthesized using a variety of methods. The most common method is the Chiral Auxiliary Synthesis, which involves the use of a chiral auxiliary to promote the formation of the desired product. This method involves the reaction of a chiral auxiliary with an aldehyde or ketone, followed by the addition of an organometallic reagent. The reaction is then quenched with a base, and the resulting product is (S)-1-hexanol. This method is advantageous because it is a cost-effective and efficient method for the synthesis of (S)-1-hexanol.
properties
IUPAC Name |
(1S)-1-phenylhexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCRDVHXRDRHCP-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6315643.png)



![2-[(2R,3R)-3-(1,1-Dimethylethyl)-2,3-dihydro-4-methoxy-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine, 97% (ee > 99%)](/img/structure/B6315678.png)



![6-Chloro-5-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6315708.png)

![6-Bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B6315719.png)


